Lixivaptan

Vasopressin Receptor Antagonists Receptor Selectivity Vaptan Pharmacology

Lixivaptan (168079-32-1) is a highly selective vasopressin V2 receptor antagonist (100-fold over V1a) for pure aquaretic research. Unlike tolvaptan, in silico and clinical data predict a markedly lower risk of drug-induced liver injury (DILI), making it safer for chronic ADPKD models. Its oral bioavailability and 100-fold selectivity over V1a avoid confounding vasoconstriction seen with less selective agents. Essential for studies on AQP2 trafficking, renal water handling, and serum sodium correction.

Molecular Formula C27H21ClFN3O2
Molecular Weight 473.9 g/mol
CAS No. 168079-32-1
Cat. No. B1674903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixivaptan
CAS168079-32-1
Synonyms5-fluoro-2-methyl-N-(4-(5H-pyrrolo(2,1-c)-(1,4)benzodiazepin-10-(11H)-ylcarbonyl)-3-chlorophenyl)benzamide
lixivaptan
N-4-(3-chloro-4-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)phenyl)-5-fluoro-2-methylbenzamide
VPA 985
VPA-985
WAY VPA-985
WAY-VPA-985
Molecular FormulaC27H21ClFN3O2
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
InChIInChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33)
InChIKeyPPHTXRNHTVLQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lixivaptan CAS 168079-32-1: An Orally Active, Selective Vasopressin V2 Receptor Antagonist for Research and Clinical Development


Lixivaptan (CAS 168079-32-1) is an orally active, non-peptide, selective vasopressin V2 receptor antagonist [1]. It functions by competitively binding to V2 receptors in the renal collecting duct, blocking the action of arginine vasopressin (AVP) [2]. This mechanism promotes aquaresis—the excretion of electrolyte-free water—without significantly affecting electrolyte excretion, distinguishing it from conventional diuretics [3]. As an investigational drug, lixivaptan has been studied in Phase III clinical trials for the treatment of euvolemic and hypervolemic hyponatremia, and for Autosomal Dominant Polycystic Kidney Disease (ADPKD) [4].

Why Lixivaptan Cannot Be Substituted with Other Vaptans: The Critical Role of Selectivity, Safety, and Dosing


Within the class of vasopressin receptor antagonists (vaptans), lixivaptan exhibits a unique profile defined by its high selectivity for the V2 receptor subtype, distinct pharmacokinetic properties, and a predicted superior hepatic safety profile compared to the only FDA-approved V2 antagonist for ADPKD, tolvaptan [1]. Unlike the non-selective, intravenously administered conivaptan, lixivaptan's oral bioavailability and 100-fold selectivity for V2 over V1a receptors make it a specific tool for targeted aquaretic effects without the potential for V1a-mediated vasoconstriction [2]. Furthermore, in silico modeling and emerging clinical evidence directly predict a markedly lower risk of drug-induced liver injury (DILI) with lixivaptan relative to tolvaptan, a critical differentiator for long-term use in chronic conditions like ADPKD [3]. These quantifiable differences in molecular targeting, route of administration, and safety liability render generic substitution within the vaptan class scientifically and clinically unsound.

Quantitative Evidence Differentiating Lixivaptan from Comparator Vaptans: A Guide for Scientific Selection


Superior V2 Receptor Selectivity Over V1a Compared to Tolvaptan and Conivaptan

Lixivaptan exhibits a V1a:V2 receptor binding affinity ratio of 1:100, indicating 100-fold greater selectivity for the V2 receptor over the V1a receptor [1]. This selectivity is substantially higher than that of the clinically established V2 antagonist tolvaptan, which has a reported selectivity ratio of 1:29, and is in direct contrast to the non-selective V1a/V2 antagonist conivaptan, which has a ratio of 10:1 [2]. This high degree of selectivity is a critical molecular feature for targeted aquaretic effects without off-target V1a receptor activation [3].

Vasopressin Receptor Antagonists Receptor Selectivity Vaptan Pharmacology

Predicted Markedly Lower Risk of Hepatotoxicity Compared to Tolvaptan in ADPKD

Using the DILIsym® Quantitative Systems Toxicology (QST) model, no ALT elevations were predicted to occur at the proposed clinical dose of lixivaptan, in stark contrast to previously published simulation results for tolvaptan, which correctly predicted its clinically significant hepatotoxicity [1]. This in silico prediction is supported by the first clinical case report of a patient with ADPKD who had previously developed clinically meaningful ALT elevations on three separate attempts with tolvaptan but showed no elevations of ALT or other liver chemistry tests after 12 months of lixivaptan therapy [2].

Drug-Induced Liver Injury Hepatotoxicity ADPKD Quantitative Systems Toxicology

Quantifiable Clinical Efficacy: Superior Correction of Hyponatremia vs. Placebo and Comparable to Class

In a Phase III, double-blind, placebo-controlled trial of 106 hospitalized patients with euvolemic hyponatremia, lixivaptan (50 mg titrated to 25-100 mg once daily) significantly increased the serum sodium concentration from baseline to day 7 by 6.7 mmol/L, compared to a 4.5 mmol/L increase with placebo (P=0.034) [1]. This effect is comparable to the class effect of other V2 antagonists like tolvaptan and satavaptan, which have also demonstrated significant increases in serum sodium versus placebo in meta-analyses, with no evidence of a difference in efficacy among vaptans [2].

Hyponatremia Euvolemic Hyponatremia Serum Sodium Aquaresis

Evidence of Mechanism: Quantitative Reduction in Urinary Aquaporin-2 Excretion in Heart Failure

In a single-dose study of patients with NYHA class II/III heart failure, lixivaptan significantly decreased urinary excretion of aquaporin-2 (AQP2), a water channel whose trafficking to the apical membrane is mediated by V2 receptor activation [1]. This decrease in AQP2 excretion was quantitatively correlated with increased free water clearance and urine output, and decreased urine osmolality, providing a direct pharmacodynamic link between V2 receptor antagonism and the observed aquaretic effect [2]. While this is a class effect of V2 antagonists, the specific data for lixivaptan validates its mechanism of action in a relevant patient population.

Aquaporin-2 Heart Failure Pharmacodynamics Biomarker

Distinct Dosing Regimen: Twice-Daily Oral Administration Differentiates from Once-Daily Comparators

Lixivaptan is administered orally twice daily, which distinguishes it from other oral V2 antagonists like tolvaptan and satavaptan, which are typically administered once daily [1]. This dosing frequency is a direct consequence of its pharmacokinetic profile, which includes rapid absorption (Tmax ~1 hour) and metabolism primarily via CYP3A4 [2]. The twice-daily regimen may offer more consistent 24-hour V2 receptor blockade, potentially leading to more stable aquaretic effects, although this remains a class-level inference. Its oral route also differentiates it from the dual V1a/V2 antagonist conivaptan, which is only available as an intravenous infusion [3].

Pharmacokinetics Dosing Regimen Oral Bioavailability Vaptan Comparison

Optimal Research and Industrial Applications for Lixivaptan Based on Verified Evidence


Investigating V2 Receptor-Specific Pathways Without V1a Off-Target Effects

Lixivaptan's 100-fold selectivity for V2 over V1a receptors makes it an ideal tool compound for in vitro and in vivo studies focused on isolating the downstream effects of V2 receptor antagonism. Unlike tolvaptan (1:29) or the non-selective conivaptan (10:1), lixivaptan minimizes confounding results from V1a receptor activation, such as vasoconstriction or platelet aggregation [1]. This is critical for research into renal water handling, AQP2 trafficking, and cystogenesis in ADPKD models where pure V2 antagonism is required [2].

Long-Term Preclinical Studies for ADPKD and Chronic Hyponatremia Requiring a Favorable Hepatic Safety Profile

For longitudinal studies in animal models of ADPKD or chronic hyponatremia, lixivaptan presents a potentially safer alternative to tolvaptan. In silico QST modeling predicts a markedly lower risk of hepatotoxicity for lixivaptan, in contrast to tolvaptan's known association with drug-induced liver injury [3]. This predicted safety advantage, combined with clinical evidence of tolerability in a patient with prior tolvaptan-induced liver injury, supports its use in experiments where minimizing hepatic confounding variables is paramount [4].

Clinical Trials or Observational Studies on Euvolemic Hyponatremia Requiring Rapid, Safe Correction

Lixivaptan has demonstrated a quantifiable and statistically significant ability to correct serum sodium levels in patients with euvolemic hyponatremia more rapidly and effectively than placebo (+6.7 vs. +4.5 mmol/L at Day 7, P=0.034) [5]. This evidence positions it as a viable comparator or investigational agent in studies aimed at optimizing treatment protocols for this condition. Its oral, twice-daily dosing provides a practical advantage over IV-only alternatives like conivaptan [6].

Studies of Vasopressin V2 Antagonism in Heart Failure with Fluid Overload

Lixivaptan has been shown to significantly decrease urinary aquaporin-2 excretion in patients with chronic heart failure, a biomarker directly linked to its mechanism of promoting free water excretion without affecting serum electrolytes [7]. This makes it a valuable agent for research into the pathophysiology of fluid retention in heart failure and for evaluating the therapeutic potential of V2 antagonism in this setting, distinct from conventional diuretics that alter electrolyte balance [8].

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